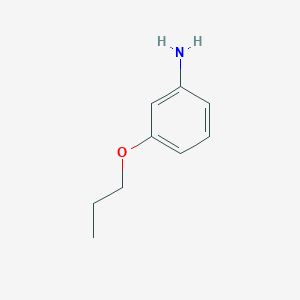
2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile involves catalytic, high-yielding, and scalable procedures. Notably, 9H-carbazole-3,6-dicarbonitrile can be synthesized through a catalytic process, and subsequent hydrolysis yields 9H-carbazole-3,6-dicarboxylic acid, showcasing the compound's versatility as an organic building block (Łukasz J Weseliński, Ryan Luebke, M. Eddaoudi, 2014).
Molecular Structure Analysis
DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of similar compounds, providing insights into the molecular structure, spectroscopic characterization, and electronic interactions. These analyses help to understand the compound's reactivity and interaction with other molecules (Nuha Wazzan, Ohoud S. Al-Qurashi, H. Faidallah, 2016).
Chemical Reactions and Properties
2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile participates in various chemical reactions, including reductive cyclization and hydroxylation processes, leading to the formation of different heterocyclic structures. These reactions are influenced by the compound's ability to undergo transformations under specific conditions, showcasing its reactivity and utility in synthetic chemistry (Yu‐Zhu Qiu et al., 2018).
Physical Properties Analysis
The compound's physical properties can be inferred through spectroscopic explorations, indicating its behavior in various solvents and under different conditions. Fluorescent carboxylic acid derivatives of similar compounds have been studied extensively, revealing how molecular structure influences fluorescent properties and solvent interactions (A. Mitra et al., 2013).
Chemical Properties Analysis
Electrochemical synthesis and studies provide insights into the compound's chemical properties, including its electropolymerization behavior and capacitive characteristics when polymerized on certain substrates. Such analyses contribute to understanding its potential applications in materials science and electronics (M. Ates, N. Uludağ, 2010).
Applications De Recherche Scientifique
1. Chemo- and Regioselective Oxidation
- Application Summary: The chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- Methods of Application: The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
- Results: The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
2. BChE Inhibitors
- Application Summary: A new series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed, synthesized, and evaluated as BChE inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: While all of the derivatives have shown for AChE IC50 values below the detectable limit, they were selective potent BChE inhibitors .
3. Synthesis of Aspidospermidine Alkaloids
- Application Summary: 1,2,3,4-Tetrahydrocarbazoles are used as intermediates in the synthesis of aspidospermidine alkaloids .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
4. Complete Aromatization of the Polycyclic System
- Application Summary: In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .
- Methods of Application: The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage .
- Results: The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
5. Pharmaceutical Intermediate
- Application Summary: 1,2,3,4-Tetrahydrocarbazoles are used as intermediates in pharmaceutical synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
6. Synthesis of 1H-Indole
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZCODRVOUTZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288216 | |
| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |
CAS RN |
100723-77-1 | |
| Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)


